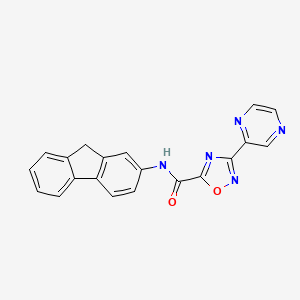

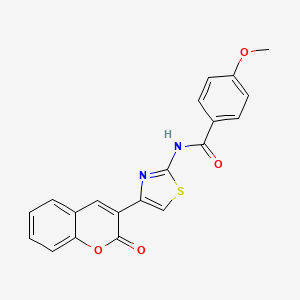

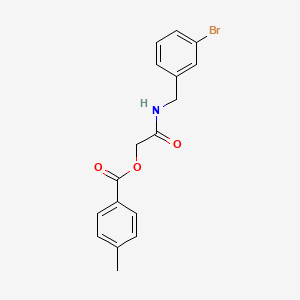

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as FPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FPO is a derivative of oxadiazole, which is known for its diverse biological activities. FPO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Novel Influenza Inhibitors

Compounds related to the given chemical structure, particularly those involving oxadiazole moieties, have been identified as potent inhibitors of influenza virus sialidases. This class of compounds shows a pattern of activity and selectivity that is comparable to existing sialidase inhibitors, indicating their potential as therapeutic agents against influenza (Smith et al., 1997).

Apoptosis Induction in Cancer Cells

N-Aryl-9-oxo-9H-fluorene-1-carboxamides have been discovered through high-throughput screening assays as novel inducers of apoptosis. These compounds show broad activity across various cancer cell lines, including human breast cancer, colon cancer, and hepatocellular carcinoma cells, indicating their potential as anticancer agents (Kemnitzer et al., 2009).

Antimycobacterial Activity

Pyridine and pyrazine derivatives, substituted with oxadiazole rings, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, show promise in the development of new therapeutic agents for treating tuberculosis (Gezginci et al., 1998).

Antiviral Activity Against Avian Influenza

Heterocyclic compounds based on oxadiazole derivatives have demonstrated promising antiviral activity against the H5N1 avian influenza virus. This activity has been confirmed through both EC50 and LD50 determinations, highlighting their potential as antiviral agents (Flefel et al., 2012).

Solvothermal Interconversions

Research involving pyrazinyl substituted azole derivatives, including oxadiazole and triazole rings, explores their reversible conversions under different solvothermal conditions. This study not only contributes to the understanding of chemical reaction mechanisms but also to the development of materials with potential applications in various fields (Li et al., 2010).

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O2/c26-19(20-24-18(25-27-20)17-11-21-7-8-22-17)23-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-8,10-11H,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISLVWLKINZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)